molecular formula C7H10ClFN2O B15157415 (2-Fluoro-3-methoxyphenyl)hydrazine hydrochloride

(2-Fluoro-3-methoxyphenyl)hydrazine hydrochloride

Cat. No.: B15157415
M. Wt: 192.62 g/mol
InChI Key: RYKXRONYAOTIQK-UHFFFAOYSA-N
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Description

(2-Fluoro-3-methoxyphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H10ClFN2O. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluoro group at the second position and a methoxy group at the third position. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 2-fluoro-3-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-methoxyphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Azobenzene derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenylhydrazine derivatives.

Scientific Research Applications

(2-Fluoro-3-methoxyphenyl)hydrazine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Fluoro-3-methoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The fluoro and methoxy groups on the phenyl ring enhance its binding affinity to these targets, leading to the inhibition of enzyme activity or modification of protein function. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride
  • (2-Fluoro-5-methoxyphenyl)hydrazine hydrochloride
  • 3-Methoxyphenylhydrazine hydrochloride

Uniqueness

(2-Fluoro-3-methoxyphenyl)hydrazine hydrochloride is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable in various research applications.

Properties

Molecular Formula

C7H10ClFN2O

Molecular Weight

192.62 g/mol

IUPAC Name

(2-fluoro-3-methoxyphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C7H9FN2O.ClH/c1-11-6-4-2-3-5(10-9)7(6)8;/h2-4,10H,9H2,1H3;1H

InChI Key

RYKXRONYAOTIQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1F)NN.Cl

Origin of Product

United States

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